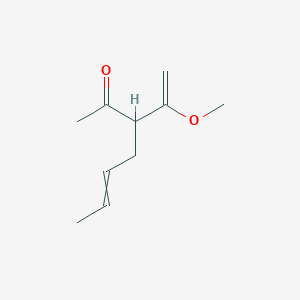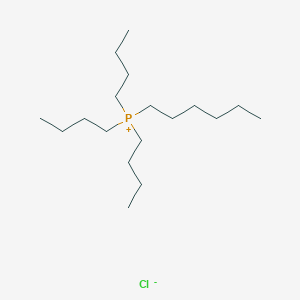
Tributyl(hexyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(hexyl)phosphanium chloride is an organic compound with the chemical formula C18H40ClP. It is a type of quaternary phosphonium salt, which is characterized by the presence of a positively charged phosphorus atom bonded to four alkyl groups and a chloride anion. This compound is known for its applications in various chemical processes, particularly in the field of ionic liquids and electroplating.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(hexyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with hexyl chloride. The reaction typically takes place in an organic solvent such as N,N-dimethylformamide (DMF) under heating and pressurizing conditions. A free radical initiator is often added to facilitate the reaction. The molar ratio of tributylphosphine to hexyl chloride is usually maintained between 0.5:1 to 1.5:1 .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of mixed solvents, such as a combination of organic solvents and water, helps in reducing the toxicity and environmental impact of the process. The reaction mixture is typically heated to around 148-152°C and maintained under these conditions for several hours to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(hexyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Tributyl(hexyl)phosphine oxide.
Reduction: Tributyl(hexyl)phosphine.
Substitution: Various phosphonium salts depending on the substituent introduced.
Applications De Recherche Scientifique
Tributyl(hexyl)phosphanium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of tributyl(hexyl)phosphanium chloride in electroplating involves its interaction with suppressors and accelerators in the electroplating bath. The compound acts as a leveler, inhibiting copper ion reduction at the mouth of microvias while allowing reduction at the bottom. This results in a uniform copper deposition . The molecular interactions involve adsorption and competition with other additives, ensuring efficient and void-free filling of microvias.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trihexyl(tetradecyl)phosphonium chloride: Another quaternary phosphonium salt with similar applications in ionic liquids and electroplating.
Tributyl(tetradecyl)phosphonium chloride: Used in similar electroplating processes and as a surfactant in flotation separation.
Uniqueness
Tributyl(hexyl)phosphanium chloride is unique due to its specific alkyl chain length, which provides distinct properties in terms of solubility, reactivity, and interaction with other compounds. Its effectiveness as a leveler in electroplating is particularly notable, as it offers superior performance compared to other phosphonium salts .
Propriétés
Numéro CAS |
56375-76-9 |
|---|---|
Formule moléculaire |
C18H40ClP |
Poids moléculaire |
322.9 g/mol |
Nom IUPAC |
tributyl(hexyl)phosphanium;chloride |
InChI |
InChI=1S/C18H40P.ClH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
AEMACIJBXGZKLE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




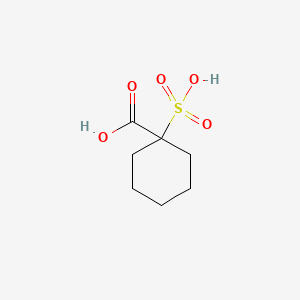
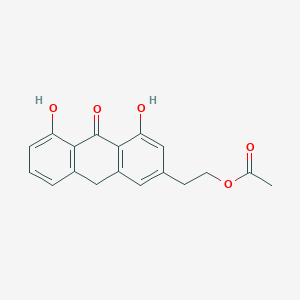
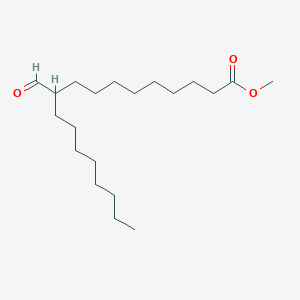

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)



